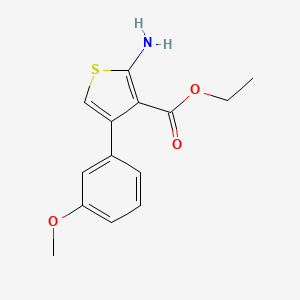

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate

Beschreibung

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-5-4-6-10(7-9)17-2/h4-8H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRZGBOFFNEAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. For this compound, the specific reactants would include 3-methoxybenzaldehyde, ethyl cyanoacetate, and elemental sulfur .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Acylation Reactions

The amino group at the 2-position undergoes acylation with electrophilic reagents. Key examples include:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Chloroacetyl chloride | DCM, Et<sub>3</sub>N, RT | Acylated ester 4 | Intermediate for antitumor agents |

| Acyl chlorides (e.g., RCOCl) | Pyridine, reflux | N-acylated derivatives | Enhanced bioactivity |

This reaction preserves the thiophene core while introducing amide bonds, critical for modulating solubility and biological targeting.

Alkylation Reactions

The amino group can be alkylated to form secondary or tertiary amines:

Alkylation enhances lipophilicity, aiding in membrane permeability for therapeutic applications.

Cyclization Reactions

Cyclization reactions exploit the amino and ester groups to form fused heterocycles:

These products exhibit enhanced rigidity, improving binding affinity to biological targets such as microtubules.

Oxidation and Reduction

The thiophene ring and substituents undergo redox reactions:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub> | Acidic, heat | Sulfoxide/sulfone derivatives |

| Reduction | NaBH<sub>4</sub>, LiAlH<sub>4</sub> | Anhydrous Et<sub>2</sub>O | Alcohol intermediates |

Oxidation modifies electron density, impacting photosensitizing properties, while reduction enables access to alcohol-based analogs.

Schiff Base Formation

The amino group reacts with carbonyl compounds to form imines:

| Carbonyl Source | Conditions | Product | Use Case |

|---|---|---|---|

| Aldehydes/ketones | EtOH, glacial AcOH, reflux | Schiff bases 15–19 | Chelation agents for metal ions |

Schiff bases serve as ligands in coordination chemistry, enabling catalytic or therapeutic metal complexes.

Coordination Chemistry

The amino and carboxylate groups act as bidentate ligands:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| Transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) | MeOH, RT | Octahedral or square-planar | Antimicrobial agents |

Metal complexes often exhibit enhanced bioactivity compared to the parent compound.

Nucleophilic Substitution

The ester group undergoes hydrolysis or transesterification:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aq) | Reflux | Carboxylic acid derivative |

| R-OH (e.g., MeOH) | H<sup>+</sup> catalyst | Transesterified ester |

Hydrolysis to the carboxylic acid is a key step for further derivatization or salt formation.

Photochemical Reactions

The methoxyphenyl group facilitates photosensitization:

| Conditions | Outcome | Mechanism |

|---|---|---|

| UV/Vis light | ROS generation (e.g., <sup>1</sup>O<sub>2</sub>) | Energy transfer to molecular oxygen |

This property is leveraged in photodynamic therapy for targeted cancer cell apoptosis.

Key Synthetic Routes

The compound is synthesized via the Gewald reaction :

-

Condensation : 3-Methoxybenzaldehyde + ethyl cyanoacetate → enamine intermediate.

-

Cyclization : Intermediate + elemental sulfur → thiophene core.

Yield : ~60–75% after column chromatography.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate serves as a valuable ligand in coordination chemistry. It can form complexes with metal ions, which are essential for various catalytic processes. Additionally, it acts as a catalyst in organic reactions, facilitating the synthesis of more complex molecules.

Biology

In biological research, this compound is utilized as a model for studying biochemical and physiological processes. Its ability to bind to specific molecular targets allows researchers to investigate its effects on cellular mechanisms.

Medicine

The compound shows promising potential in drug discovery and development:

- Antitumor Activity : Studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. It induces apoptosis through mechanisms such as microtubule depolymerization and generation of reactive oxygen species (ROS) upon light exposure .

- Therapeutic Potential : The compound's unique structure allows it to interact with various biological pathways, making it a candidate for developing new therapeutic agents targeting cancer and other diseases.

Industry

The photosensitizing properties of this compound make it useful in photodynamic therapy (PDT). In this application, the compound generates ROS when exposed to light, leading to cell damage and apoptosis, which is beneficial for treating certain types of cancer .

Case Study 1: Antitumor Activity Evaluation

A study investigated the cytotoxic effects of this compound on breast cancer cells using an MTT assay:

- Objective : Evaluate cytotoxicity against MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell growth was observed at concentrations above 10 µM, with an IC50 value estimated at approximately 15 µM .

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial activity of the compound against pathogenic bacteria:

Wirkmechanismus

The mechanism of action of ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(2-methoxyphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its biological activity and make it a valuable compound for drug development .

Biologische Aktivität

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, an amino group, and an ester functional group. The molecular formula is with a molecular weight of approximately 249.30 g/mol. The presence of the methoxy group enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth by interfering with essential bacterial enzymes or pathways.

- Anticancer Properties : In vivo studies have shown that this compound can significantly reduce tumor mass in various cancer models. For instance, it demonstrated a tumor volume reduction of 26.6% compared to control treatments .

- Anti-inflammatory Effects : It has been explored for potential anti-inflammatory properties, which are critical in treating various inflammatory diseases.

- Antioxidant Activity : The compound may also exhibit antioxidant effects, contributing to its therapeutic potential against oxidative stress-related conditions.

The mechanism of action for this compound involves multiple pathways:

- Enzyme Inhibition : It can inhibit specific enzymes crucial for microbial survival and cancer cell proliferation.

- Cell Signaling Modulation : The compound influences cellular signaling pathways associated with apoptosis and proliferation, enhancing its anticancer effects .

- Reactive Oxygen Species Generation : Upon exposure to light, it can generate reactive oxygen species (ROS), leading to cell damage and apoptosis in targeted cells.

Case Studies

- Antitumor Activity : A study involving SEC-bearing mice showed that treatment with this compound led to a significant decrease in solid tumor mass by 54% compared to the control group treated with 5-fluorouracil (5-FU) .

- In Vitro Studies : In vitro evaluations against various cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound stands out due to its unique substitution patterns, which may confer enhanced biological properties compared to analogs:

| Compound Name | Molecular Formula | Anticancer Activity |

|---|---|---|

| This compound | C12H13N O2 S | Significant reduction in tumor volume |

| Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | C12H12F N O2 S | Moderate activity |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C11H13N O2 S | Low activity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate, and how do they influence solubility and reactivity?

- Answer : The compound (C15H17NO3S) has a molecular weight of 291.37 g/mol, a calculated logP (XlogP) of 4, and a topological polar surface area (TPSA) of 89.8 Ų . The methoxyphenyl group enhances hydrophobicity, while the amino and ester groups contribute to hydrogen bonding. These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and reactivity at the amino and carboxylate sites. For experimental design, consider solvent compatibility with these properties to optimize reaction yields.

Q. What synthetic methodologies are commonly used to prepare this compound?

- Answer : The Gewald reaction is the primary method, involving cyclization of ketones with cyanoacetates and elemental sulfur. For example, condensation of 3-methoxyphenylacetone with ethyl cyanoacetate and sulfur under reflux in ethanol yields the thiophene core . Key parameters include temperature (70–90°C), catalyst (morpholine or DMF), and reaction time (6–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX provides precise bond lengths, angles, and torsional conformations. For example, the thiophene ring’s puckering amplitude (q) and phase angle (φ) can be quantified using Cremer-Pople coordinates . Discrepancies between computational (DFT) and experimental data often arise from crystal packing effects, requiring refinement with tools like ORTEP .

Advanced Research Questions

Q. How do substituent variations at the 4-position of the thiophene ring affect bioactivity?

- Answer : Comparative studies of analogs (e.g., 4-methylphenyl vs. 4-cyclohexylphenyl) show that bulky substituents enhance binding to hydrophobic enzyme pockets. For instance, ethyl 2-amino-4-(4-cyclohexylphenyl) derivatives exhibit improved inhibitory activity against kinases due to increased van der Waals interactions . Structure-activity relationship (SAR) analysis should include molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to prioritize synthetic targets.

Q. What strategies resolve contradictions in reported reaction yields for Gewald syntheses?

- Answer : Discrepancies often stem from solvent purity, sulfur particle size, or ketone reactivity. For example, using nano-sulfur (<100 nm) increases surface area, reducing reaction time from 12 hours to 4 hours . DOE (Design of Experiments) approaches can optimize variables like temperature, solvent (DMF vs. ethanol), and catalyst loading. Validate reproducibility via HPLC-MS monitoring .

Q. How can computational modeling predict the compound’s metabolic stability in drug discovery?

- Answer : Tools like SwissADME predict Phase I metabolism (e.g., ester hydrolysis by carboxylesterases) and Phase II conjugation (e.g., glucuronidation of the amino group). The methoxyphenyl group may slow oxidation by CYP450 enzymes. Validate predictions with in vitro microsomal assays and LC-HRMS metabolite profiling .

Methodological Guidance

Q. What analytical techniques are critical for characterizing synthetic intermediates?

- Answer :

- NMR : Assign signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities (<0.5% area) .

- IR Spectroscopy : Confirm ester C=O stretch (~1700 cm⁻¹) and NH2 bends (~1600 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.